4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
Overview
Description
4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one is a heterocyclic organic compound featuring a bromine atom, a difluoromethyl group, and a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one typically involves the bromination of 1-(difluoromethyl)pyridin-2(1H)-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common to optimize the synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.
Major Products:
Substituted Pyridinones: Products with various functional groups replacing the bromine atom.
N-oxides: Oxidized derivatives with enhanced reactivity.
Coupled Products: Complex molecules formed through cross-coupling reactions.
Scientific Research Applications
Chemistry: 4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of new drugs. The presence of the difluoromethyl group can improve the pharmacokinetic properties of drug candidates, making them more effective and longer-lasting.
Industry: The compound is also used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics like increased durability and resistance to degradation.
Mechanism of Action
The mechanism by which 4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one exerts its effects depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance binding affinity and selectivity, leading to more potent and specific interactions.
Comparison with Similar Compounds
4-Bromo-1-methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of a difluoromethyl group.
4-Chloro-1-(difluoromethyl)pyridin-2(1H)-one: Chlorine atom instead of bromine.
1-(Difluoromethyl)pyridin-2(1H)-one: Lacks the bromine atom.
Uniqueness: 4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one is unique due to the presence of both a bromine atom and a difluoromethyl group. This combination imparts distinct reactivity and properties, making it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
4-bromo-1-(difluoromethyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-1-2-10(6(8)9)5(11)3-4/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFOCSAUJRYYKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C=C1Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630747 | |
Record name | 4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832735-57-6 | |
Record name | 4-Bromo-1-(difluoromethyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832735-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMO-1-(DIFLUOROMETHYL)PYRIDIN-2(1H)-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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